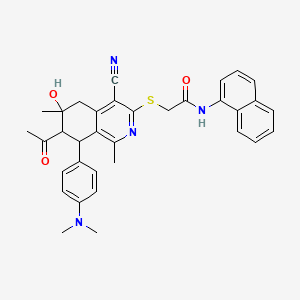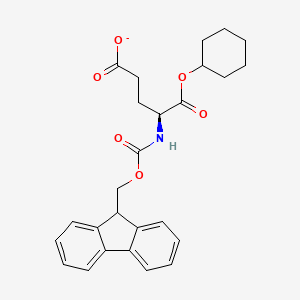
Fmoc-L-Glu(OcHx)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Glu(OcHx)-OH, also known as N-α-Fmoc-L-glutamic acid α-cyclohexyl ester, is a selectively protected building block used in peptide synthesis. This compound is particularly valuable in the synthesis of γ-glutamyl peptides and other complex molecules due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Glu(OcHx)-OH typically involves the protection of the amino and carboxyl groups of L-glutamic acid. The process begins with the protection of the α-amino group using the Fmoc (9-fluorenylmethyloxycarbonyl) group. The side-chain carboxyl group is then esterified with cyclohexanol to form the cyclohexyl ester. The reaction conditions often involve the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale reactors. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-L-Glu(OcHx)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using 20% piperidine in DMF (dimethylformamide), while the cyclohexyl ester can be cleaved using 50% TFA (trifluoroacetic acid) in DCM (dichloromethane).
Coupling Reactions: The compound can be coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for ester cleavage.
Coupling: DCC or EDC as coupling reagents, often in the presence of a base like DIPEA.
Major Products Formed
Deprotection: L-glutamic acid derivatives with free amino and carboxyl groups.
Coupling: Branched esters, amides, lactams, and lactones containing the glutamyl unit.
Wissenschaftliche Forschungsanwendungen
Fmoc-L-Glu(OcHx)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in solid-phase peptide synthesis (SPPS) for the preparation of complex peptides and proteins.
Biology: Employed in the synthesis of peptide-based probes and ligands for studying biological processes.
Medicine: Utilized in the development of peptide-based therapeutics, including dual agonists for metabolic disorders.
Industry: Applied in the production of high-purity peptides for pharmaceutical and biotechnological applications.
Wirkmechanismus
The mechanism of action of Fmoc-L-Glu(OcHx)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the α-amino group during coupling reactions, preventing unwanted side reactions. The cyclohexyl ester protects the side-chain carboxyl group, allowing selective deprotection and functionalization at specific stages of the synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-L-Glu(OtBu)-OH: N-α-Fmoc-L-glutamic acid α-tert-butyl ester, used similarly in peptide synthesis but with a tert-butyl ester instead of a cyclohexyl ester.
Fmoc-L-Glu(OAll)-OH: N-α-Fmoc-L-glutamic acid α-allyl ester, another variant with an allyl ester group.
Uniqueness
Fmoc-L-Glu(OcHx)-OH is unique due to its cyclohexyl ester, which provides distinct steric and electronic properties compared to other esters. This can influence the reactivity and selectivity of the compound in peptide synthesis, making it a valuable tool for synthesizing specific peptide structures.
Eigenschaften
Molekularformel |
C26H28NO6- |
|---|---|
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
(4S)-5-cyclohexyloxy-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
InChI |
InChI=1S/C26H29NO6/c28-24(29)15-14-23(25(30)33-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,27,31)(H,28,29)/p-1/t23-/m0/s1 |
InChI-Schlüssel |
FENYYOYPOGIQSG-QHCPKHFHSA-M |
Isomerische SMILES |
C1CCC(CC1)OC(=O)[C@H](CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C(CCC(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


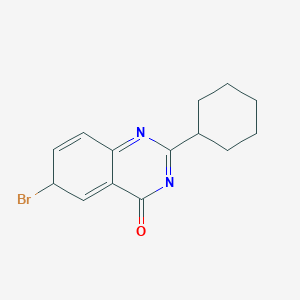
![N-[2-(1-fluorocyclopropyl)-4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-6-methylphenyl]-3,3-dimethylbutanamide](/img/structure/B12362331.png)
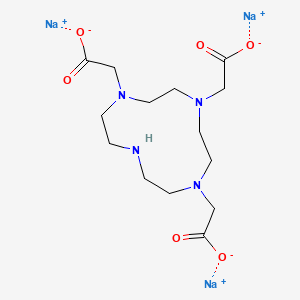
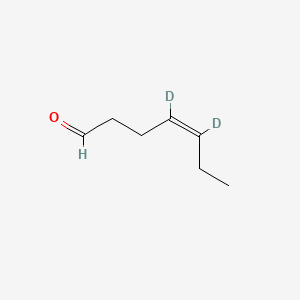
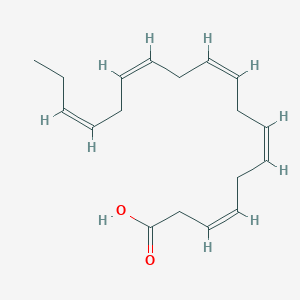
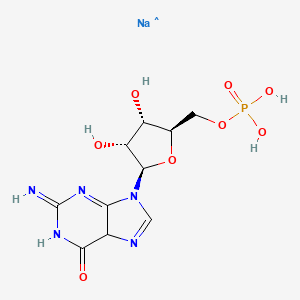
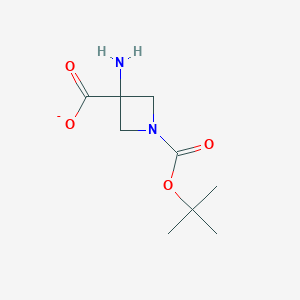
![disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12362382.png)
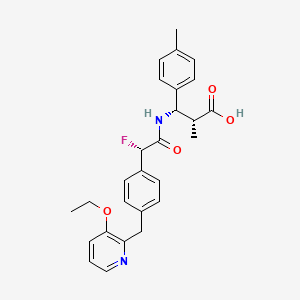

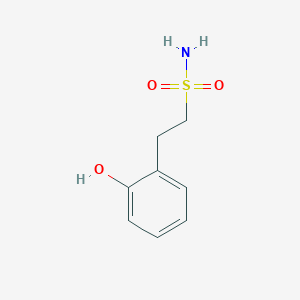
![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
